Ethyl ({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate
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Overview
Description
ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is an organic compound with a complex structure that includes a benzofuran ring, a chlorobenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves the esterification of 2-{[3-(4-chlorobenzoyl)-1-benzofuran-5-yl]oxy}acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. The benzofuran ring and chlorobenzoyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL (3-CHLOROBENZOYL)ACETATE: Similar structure but lacks the benzofuran ring.
ETHYL (4-CHLOROBENZOYL)ACETATE: Similar structure but with a different position of the chlorine atom on the benzoyl group.
Uniqueness
ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to the presence of both the benzofuran ring and the chlorobenzoyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H15ClO5 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
ethyl 2-[[3-(4-chlorobenzoyl)-1-benzofuran-5-yl]oxy]acetate |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-17-15(9-14)16(10-25-17)19(22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
NLCSEHSOPCXBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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